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Compound of Interest

Compound Name: 4-(Trifluoromethyl)benzamidoxime

Cat. No.: B1245326 Get Quote

An In-Depth Technical Guide to N'-hydroxy-4-
(trifluoromethyl)benzenecarboximidamide
For Researchers, Scientists, and Drug Development Professionals

Abstract
N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide, also known as 4-
(trifluoromethyl)benzamidoxime, is a fluorinated organic compound with potential

applications in medicinal chemistry and materials science. This technical guide provides a

comprehensive overview of its chemical and physical properties, detailed experimental

protocols for its synthesis, and an analysis of its structural characteristics. While direct

experimental data on its biological activity is limited, this guide also touches upon the known

activities of structurally related compounds to provide context for future research. All

quantitative data is presented in structured tables, and experimental workflows are visualized

using logical diagrams.

Chemical and Physical Properties
N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide is a white crystalline solid. Its core

structure consists of a benzene ring substituted with a trifluoromethyl group and a

hydroxycarboximidamide functional group.
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Identification and Structure
Property Value Reference

IUPAC Name

N'-hydroxy-4-

(trifluoromethyl)benzenecarbox

imidamide

[1]

Synonyms

4-

(Trifluoromethyl)benzamidoxim

e, (Z)-N′-Hydroxy-4-

(trifluoromethyl)benzimidamide

[1][2]

CAS Number 22179-86-8 [3]

Molecular Formula C₈H₇F₃N₂O [1]

Molecular Weight 204.15 g/mol [1]

Canonical SMILES
C1=CC(=CC=C1C(=NO)N)C(F

)(F)F
[1]

InChI Key
QCVFLUSIBKAKPC-

UHFFFAOYSA-N
[1]

Physicochemical Properties
Property Value Reference

Melting Point 125-130 °C

Solubility Soluble in methanol. [2]

Physical State Solid (Block-shaped crystals) [2]

Experimental Protocols
Synthesis of N'-hydroxy-4-
(trifluoromethyl)benzenecarboximidamide[2]
This protocol describes the synthesis of the title compound from 4-(trifluoromethyl)benzonitrile

and hydroxylamine hydrochloride.
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Materials:

4-(trifluoromethyl)benzonitrile

Hydroxylamine hydrochloride

Anhydrous sodium carbonate

Ethanol

Deionized water

Methanol (for crystallization)

Procedure:

In a suitable reaction vessel, dissolve 0.2 mol of 4-(trifluoromethyl)benzonitrile in 20 mL of

ethanol.

In a separate beaker, prepare a solution of 0.4 mol of hydroxylamine hydrochloride in 40 mL

of water.

Add the hydroxylamine hydrochloride solution to the solution of 4-

(trifluoromethyl)benzonitrile.

Slowly add a solution of 0.4 mol of anhydrous sodium carbonate in 120 mL of water to the

reaction mixture.

Stir the mixture at 358 K (85 °C) for 5 hours.

After the reaction is complete, concentrate the mixture under vacuum to reduce the volume

of water.

Filter the resulting suspension to collect the solid product.

Wash the solid with cold water.

Dry the product under vacuum.
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For further purification, recrystallize the crude product from methanol to obtain block-shaped

crystals suitable for X-ray diffraction.

Experimental Workflow:
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Starting Materials

Reaction

Work-up & Purification
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Mix Starting Materials

Hydroxylamine hydrochloride in Water Anhydrous Sodium Carbonate in Water

Heat at 85°C for 5h

Concentrate under Vacuum

Filter Suspension

Wash with Cold Water

Dry under Vacuum

Recrystallize from Methanol

N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide
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Caption: Synthesis of N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide.
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Spectral Data
While detailed spectral data with peak assignments for N'-hydroxy-4-

(trifluoromethyl)benzenecarboximidamide is not readily available in the searched literature, the

availability of 1D NMR and IR spectra has been confirmed.[4] The following sections describe

the expected spectral characteristics based on the compound's structure.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons,

the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The aromatic protons would likely

appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The chemical

shifts of the -NH₂ and -OH protons can be broad and their positions variable depending on the

solvent and concentration.

¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbon atoms in the benzene ring,

the trifluoromethyl group, and the carboximidamide group. The carbon of the trifluoromethyl

group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic

carbons will resonate in the typical range of δ 120-140 ppm, and the carbon of the C=NOH

group will be further downfield.

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups

present in the molecule. Key expected absorptions include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹.

C=N stretch: A medium to strong absorption band around 1640-1690 cm⁻¹.

C-F stretch: Strong absorption bands in the region of 1000-1350 cm⁻¹.

Aromatic C-H stretch: Bands above 3000 cm⁻¹.
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Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Crystallographic Data
A single-crystal X-ray diffraction study of (Z)-N′-Hydroxy-4-(trifluoromethyl)benzimidamide has

provided detailed structural information.[2]

Parameter Value Reference

Crystal System Monoclinic [2]

Space Group P2₁/c [5]

a (Å) 9.8706 (8) [5]

b (Å) 11.2540 (12) [5]

c (Å) 8.4033 (7) [5]

β (°) ** 104.61 (2) [5]

Volume (Å³) 903.29 (16) [5]

Z 4 [5]

Calculated Density (Mg m⁻³) ** 1.501 [5]

The study reveals that in the solid state, the molecule adopts a Z configuration with respect to

the C=N bond.[2] The hydroxyimidamide unit is nearly planar. The crystal structure is stabilized

by intermolecular O—H···N and N—H···O hydrogen bonds, which form centrosymmetric dimers

and zigzag chains.[2]

Biological Activity and Signaling Pathways
Currently, there is a lack of specific experimental data on the biological activity, mechanism of

action, and associated signaling pathways for N'-hydroxy-4-

(trifluoromethyl)benzenecarboximidamide. However, the benzamidoxime scaffold is present in

various biologically active molecules. For context, related compounds have shown activities

such as:
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Enzyme Inhibition: Some trifluoromethyl-containing compounds have been investigated as

inhibitors of enzymes like α-amylase and α-glucosidase.[6][7]

Antiproliferative Activity: Benzamide derivatives have been explored as histone deacetylase

(HDAC) inhibitors with antiproliferative effects on cancer cell lines.[8]

It is important to note that these activities are for structurally related compounds and may not

be directly applicable to N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide. Further

research is required to elucidate the specific biological profile of the title compound.

Logical Relationship of Potential Biological Investigation:

N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide

In vitro Screening

Enzyme Inhibition Assays
Cell-based Assays

(e.g., cytotoxicity, proliferation)

Identification of Lead Activity

Mechanism of Action Studies In vivo Studies

Target Identification Signaling Pathway Analysis
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Caption: A logical workflow for investigating the biological activity.

Conclusion
This technical guide has consolidated the available chemical and physical data for N'-hydroxy-

4-(trifluoromethyl)benzenecarboximidamide. A reliable synthesis protocol and detailed

crystallographic information provide a solid foundation for researchers. While the biological

activity of this specific molecule remains to be thoroughly investigated, the structural motifs

present suggest potential for exploration in various therapeutic areas, particularly in enzyme

inhibition and antiproliferative studies. The information presented herein serves as a valuable

resource to guide future research and development efforts involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydroxy-4-trifluoromethyl-benzenecarboximidamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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